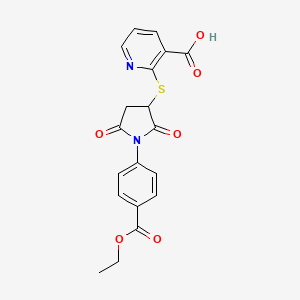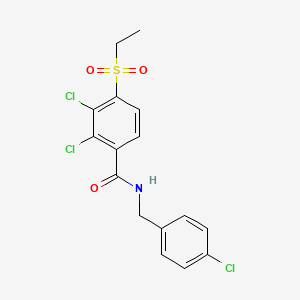![molecular formula C22H23N7O2 B2404526 5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide CAS No. 1021061-76-6](/img/structure/B2404526.png)
5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is a chemical entity with potential applications in various fields such as medicinal chemistry, drug design, and biological research. Its complex structure, featuring multiple functional groups, suggests its versatility in engaging in various chemical reactions and interactions within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis processes. Key starting materials may include phenyl-substituted isoxazole and piperidine-substituted pyrazolopyrimidine derivatives. The reaction conditions usually require a combination of selective condensation, cyclization, and protection-deprotection steps. Reagents such as coupling agents, catalysts, and protective group agents are often utilized to achieve the desired intermediate products, which are then subjected to further transformations.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial to enhance yield and purity. This may involve the use of continuous flow reactors, high-efficiency catalysts, and automated systems for precise control of reaction parameters. Scaling up the synthetic process while maintaining consistent product quality is a significant challenge that requires expertise in process chemistry and engineering.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reductive conditions can target the pyrazolopyrimidine ring, potentially altering its electronic properties and biological activity.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids are commonly employed.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are often used under appropriate conditions, such as the presence of bases or acids to facilitate the reactions.
Oxidative and reductive transformations yield corresponding N-oxide and reduced derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the creation of more complex molecular architectures. Its diverse reactivity makes it a useful tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound’s ability to modulate specific biomolecular targets makes it a potential candidate for probing biochemical pathways and understanding protein-ligand interactions.
Medicine: Due to its structural features, the compound is investigated for its potential as a therapeutic agent. Research efforts focus on its ability to interact with disease-related targets, leading to the development of novel drugs with improved efficacy and safety profiles.
Industry: The compound finds applications in material science, where its properties can be harnessed to create advanced materials with unique functionalities. It also plays a role in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The biological activity of 5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide is mediated through its interaction with specific molecular targets. These targets include enzymes, receptors, and proteins involved in critical cellular processes. The compound's mechanism of action often involves binding to the active site or allosteric site of the target, thereby modulating its activity. Pathways influenced by this interaction can include signal transduction, gene expression, and metabolic regulation, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar compounds in this chemical class include other pyrazolopyrimidine derivatives, piperidine-substituted molecules, and isoxazole-containing compounds. What sets 5-phenyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide apart is its unique combination of functional groups, which imparts distinct reactivity and biological activity profiles.
List of Similar Compounds:5-phenyl-N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
5-phenyl-N-(2-(4-(azetidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide
Each of these compounds shares some structural features with this compound but exhibits unique properties due to differences in the substituent groups.
Properties
IUPAC Name |
5-phenyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O2/c30-22(18-13-19(31-27-18)16-7-3-1-4-8-16)23-9-12-29-21-17(14-26-29)20(24-15-25-21)28-10-5-2-6-11-28/h1,3-4,7-8,13-15H,2,5-6,9-12H2,(H,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNSMLMCVGJTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2404445.png)


![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)

![1-[(5-ethylthiophen-2-yl)sulfonyl]-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2404459.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2404462.png)

![6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2404466.png)
